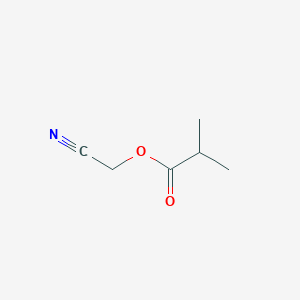

Cyanomethyl 2-methylpropanoate

Description

Properties

IUPAC Name |

cyanomethyl 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(2)6(8)9-4-3-7/h5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSGQXCMIDDIQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20803853 | |

| Record name | Cyanomethyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20803853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63158-88-3 | |

| Record name | Cyanomethyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20803853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyanomethyl 2 Methylpropanoate

Classical Esterification Routes

Classical esterification methods provide foundational pathways to cyanomethyl 2-methylpropanoate (B1197409), typically involving the formation of an ester linkage from a carboxylic acid derivative and an alcohol-containing precursor.

A primary and well-established method for preparing cyanomethyl esters is the reaction of a carboxylic acid halide with an α-hydroxynitrile. google.com In the specific case of cyanomethyl 2-methylpropanoate, this involves the reaction of isobutyryl chloride (the acid halide of 2-methylpropanoic acid) with glycolonitrile (B6354644) (the simplest α-hydroxynitrile).

The reaction is typically conducted in the presence of a tertiary amine, such as triethylamine (B128534) or N,N-dimethylbenzylamine, which acts as a hydrogen halide acceptor to neutralize the hydrogen chloride byproduct formed during the reaction. google.com To enhance the reaction rate and yield, a catalytic amount of a tertiary-aminopyridine or N-methylimidazole can be employed. google.com The process is sensitive to water, which can lead to the formation of isobutyric anhydride (B1165640) as an impurity. Therefore, maintaining a molar excess of the α-hydroxynitrile relative to the acid halide is crucial to convert any residual anhydride back into the desired ester. google.com The molar ratio of alcohol (glycolonitrile) to acid halide can range from 1.1:1 to 10:1. google.com

Table 1: Reaction Components for Esterification via Acid Halide Route

| Reactant/Reagent | Function | Reference |

|---|---|---|

| Isobutyryl Chloride | Carboxylic acid derivative | google.com |

| Glycolonitrile | α-Hydroxynitrile (alcohol source) | google.com |

| N,N-dimethylbenzylamine | Hydrogen halide acceptor | google.com |

While direct condensation of 2-methylpropanoic acid with an acetonitrile (B52724) derivative is less common, related strategies involving acetonitrile as a building block have been developed for synthesizing cyano-containing compounds. Computational studies have detailed the mechanism for the metal-free cyanomethylation of aryl alkynoates using acetonitrile. nih.gov This process is initiated by a peroxide, such as tert-butyl peroxybenzoate (TBPB), which decomposes at high temperatures to form a t-butoxy radical. This radical is primarily responsible for abstracting a hydrogen atom from acetonitrile to generate a cyanomethyl radical. nih.gov

This highly reactive cyanomethyl radical can then add to a suitable substrate. Although not a direct condensation in the traditional sense, this method effectively uses the cyanomethyl unit from acetonitrile to form new carbon-carbon bonds, which can be a key step in a multi-step synthesis of compounds structurally related to this compound. nih.gov

Cyanomethylation Strategies

Modern synthetic chemistry has seen the emergence of powerful radical-based methods for introducing functional groups. Cyanomethylation, the addition of a ·CH₂CN group, has benefited significantly from these advancements.

Radical cyanomethylation offers a distinct alternative to classical methods, often proceeding under mild conditions and with high functional group tolerance. nih.govwhiterose.ac.uk These methods typically involve the generation of a radical species from a precursor, which is then "trapped" by a cyanomethylating agent. nih.gov This approach is valuable for accessing synthetically versatile cyanomethyl groups without requiring cyanide salts or strong bases. whiterose.ac.uk

Photo-initiated methods, particularly those using photoredox catalysis, have become a cornerstone of modern radical chemistry. nih.gov In this approach, a photocatalyst, such as Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃, absorbs light and initiates a single-electron transfer process to generate a radical intermediate from a suitable precursor. nih.gov

A novel methodology for radical cyanomethylation utilizes a vinyl azide (B81097) reagent, 3-azido-2-methylbut-3-en-2-ol, as a cyanomethyl radical equivalent. nih.govrsc.org The process is triggered by the addition of a photochemically generated radical to the vinyl azide. This initiates a cascade-fragmentation mechanism, driven by the release of dinitrogen gas, which ultimately delivers a cyanomethyl group to the initial radical substrate. nih.govwhiterose.ac.uk This strategy allows for the efficient cyanomethylation of α-carbonyl, alkyl, and aryl radicals. nih.gov For instance, an α-carbonyl radical derived from a corresponding bromo-isobutyrate derivative could be trapped in this manner to form a precursor to this compound. The choice of photocatalyst can be tuned to improve yields for more challenging substrates. nih.gov

Table 2: Substrate Scope in Photo-initiated Radical Cyanomethylation

| Substrate Type | Product Yield | Catalyst System | Reference |

|---|---|---|---|

| α-carbonyl radical | High | Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃ | nih.gov |

| Heterobenzylic radical | High | Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃ | nih.gov |

| Alkyl radical | High | Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃ | nih.gov |

The generation of cyanomethyl radicals can also be achieved using chemical initiators, most notably peroxides. nih.govmdpi.com In these reactions, a peroxide like di-tert-butyl peroxide (DTBP) or tert-butyl peroxybenzoate (TBPB) is thermally decomposed to produce highly reactive tert-butoxy (B1229062) and/or benzoyloxy radicals. nih.govmdpi.com

These radicals readily abstract a hydrogen atom from acetonitrile, which is often used as the solvent and the cyanomethyl source, to produce the key cyanomethyl radical (·CH₂CN). nih.gov This radical is then available to participate in subsequent addition reactions. For example, in the presence of an appropriate derivative of 2-methylpropanoic acid that can act as a radical acceptor, this method could provide a pathway to this compound. The mechanism has been supported by computational density functional theory (DFT) studies, which confirm the favorability of hydrogen abstraction from acetonitrile by the t-butoxy radical. nih.gov This approach is a key feature in various metal-free C-H functionalization and cyanomethylation reactions. mdpi.com

Radical Cyanomethylation Approaches

Advanced Synthetic Techniques

Beyond traditional metal catalysis, advanced techniques involving biocatalysis offer green and highly selective alternatives for chemical synthesis.

Enzymatic synthesis, particularly using lipases, is a well-established and effective method for producing esters, including flavor and fragrance compounds. nih.gov Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are biocatalysts that can facilitate esterification reactions with high regio- and enantioselectivity under mild conditions, which aligns with the principles of green chemistry. nih.govresearchgate.net These enzymes are advantageous as they are biodegradable and can often be immobilized, allowing for easy recovery and reuse. nih.govresearchgate.net

The synthesis of this compound can be envisioned via the lipase-catalyzed esterification of 2-methylpropanoic acid (isobutyric acid) with glycolonitrile (hydroxyacetonitrile). This reaction would be performed in an organic solvent to shift the equilibrium towards synthesis rather than hydrolysis. researchgate.netnih.gov The choice of lipase, solvent, temperature, and substrate ratio are critical parameters for optimizing reaction yield and rate. nih.gov Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is one of the most widely used and efficient biocatalysts for ester synthesis. nih.govnih.gov

Below is a table representing typical parameters that would be optimized for such an enzymatic synthesis.

| Parameter | Condition | Rationale |

| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | High activity, broad substrate scope, and stability in organic media. nih.gov |

| Substrates | 2-Methylpropanoic Acid, Glycolonitrile | Reactants for forming the target ester. |

| Solvent | Toluene or Hexane | A non-polar organic solvent minimizes hydrolysis and solubilizes substrates. researchgate.net |

| Temperature | 40-60 °C | Balances enzyme activity with stability; higher temperatures can increase reaction rates but may lead to enzyme denaturation. nih.gov |

| Substrate Ratio | 1:1 to 1:2 (Acid:Alcohol) | Using an excess of one substrate can drive the reaction equilibrium towards the product. |

| Water Content | Anhydrous/Low | A minimal amount of water is essential for enzyme activity, but excess water promotes the reverse hydrolytic reaction. researchgate.netnih.gov |

This enzymatic approach provides a sustainable and selective pathway to this compound, avoiding the harsh conditions and byproducts associated with some traditional chemical methods.

Alkylation of Enolate Ions

The alkylation of enolate ions is a cornerstone of carbon-carbon bond formation in organic chemistry. fiveable.mefiveable.me This strategy involves the generation of a nucleophilic enolate from an ester, which then undergoes a substitution reaction with an electrophilic alkyl halide. libretexts.orglibretexts.orgpressbooks.pub

The synthesis of this compound via this method would conceptually begin with a suitable propanoate ester. However, a more direct and analogous approach can be inferred from the synthesis of structurally similar compounds, such as methyl 2-(4-cyanophenyl)-2-methylpropanoate. chemicalbook.com In a parallel strategy for this compound, the key steps would involve the deprotonation of a cyanomethyl ester followed by alkylation.

A plausible synthetic route would start with cyanomethyl acetate (B1210297). The α-proton of cyanomethyl acetate is acidic due to the electron-withdrawing effects of both the carbonyl group and the adjacent cyano group, facilitating the formation of a stable enolate ion. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically employed to ensure complete and irreversible deprotonation, preventing self-condensation reactions. libretexts.orgpressbooks.pub The reaction is generally conducted in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to maintain the stability of the enolate.

Once the enolate is formed, it is treated with an appropriate alkylating agent. In this case, two successive alkylations with an electrophilic methyl source, such as iodomethane (B122720) (methyl iodide), would be required to introduce the two methyl groups at the α-position. The enolate acts as a potent nucleophile, attacking the methyl iodide in a classic S(_N)2 reaction to form a new carbon-carbon bond. fiveable.melibretexts.org After the first methylation, the process is repeated with another equivalent of base and methyl iodide to introduce the second methyl group.

The general reaction scheme is as follows:

Enolate Formation: Cyanomethyl acetate is treated with a strong base (e.g., LDA) to form the corresponding enolate ion.

First Alkylation: The enolate reacts with one equivalent of methyl iodide.

Second Enolate Formation: The resulting monosubstituted ester is treated with a second equivalent of a strong base.

Second Alkylation: The newly formed enolate reacts with a second equivalent of methyl iodide to yield the final product, this compound.

Table 1: Reaction Parameters for Enolate Alkylation

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | Cyanomethyl acetate | Contains the required cyanomethyl ester backbone. |

| Base | Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base minimizes side reactions. libretexts.orgpressbooks.pub |

| Alkylating Agent | Iodomethane (CH(_3)I) | Efficient electrophile for S(N)2 reaction.[ libretexts.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH2UQWmsMR710XmZMAaOIDo7UPTCI7BQFAFm_cTM7ohjIjVVrVzR_exqbOekeJ8Oh5IHUSX3N80j_1_4u13DPw_wkcIeMTRyjcLFcR9C2xXPtX5mtHft2uDH4Se757920sreFetOZDfmr-Va-N8MJv56yP_8Sb-3maii0pPIyKPUNCnVSDvJSiydwhUngjVYu0quGxj26sJSaQbKX_JUDz5nalHJvL1X6N133oHyybi5QytcIFhjtkDp6-UVfqR5-Wsxx_gSSctaCeZNdgxrtzoYsjyi9Q0tCf_yYn-hOwflnT)] chemicalbook.com |

| Solvent | Tetrahydrofuran (THF) | Aprotic, solubilizes reactants, stable at low temperatures. libretexts.orgpressbooks.pub |

| Temperature | -78 °C to room temperature | Low temperature for enolate stability, warming for reaction. chemicalbook.com |

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov These reactions are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular complexity.

While a specific one-pot multi-component reaction for the direct synthesis of this compound is not prominently documented, a plausible pathway can be designed based on established MCRs. A notable example is the Strecker reaction, which is a classic MCR that produces α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source. nih.gov A related approach could be adapted for the synthesis of our target molecule.

A conceivable multi-component strategy for this compound could involve the reaction of 2-oxopropanoate (pyruvate) derivative, a cyanide source, and an alcohol in the presence of a suitable catalyst. More specifically, an organocatalytic multicomponent cyanovinylation of aldehydes has been reported for the synthesis of cyanomethyl vinyl ethers, demonstrating the feasibility of incorporating a cyanomethyl group in a multi-component fashion. nih.gov

A hypothetical MCR for this compound might proceed as follows:

Reactants: Isobutyraldehyde (B47883) (2-methylpropanal), a cyanide source (e.g., trimethylsilyl (B98337) cyanide), and a source for the ester functionality, potentially involving an oxidative step.

Catalyst: A Lewis acid or an organocatalyst could be employed to activate the aldehyde and facilitate the cascade of reactions.

Reaction Cascade: The reaction would likely proceed through the formation of a cyanohydrin intermediate from the isobutyraldehyde and the cyanide source. This intermediate would then be trapped and esterified in situ.

A more direct, albeit still requiring empirical validation, MCR could be envisioned by adapting known isocyanide-based multi-component reactions (IMCRs). nih.gov For instance, a variation of the Ugi or Passerini reaction could potentially be designed.

Table 2: Potential Reactants for a Multi-component Synthesis

| Component | Example | Role in Final Product |

|---|---|---|

| Aldehyde | Isobutyraldehyde | Provides the 2-methylpropanoate carbon skeleton. |

| Cyanide Source | Trimethylsilyl cyanide | Source of the cyano group. nih.gov |

| Oxygen Source/Ester Precursor | Chloroacetonitrile (B46850) & Water | Could form the cyanomethyl alcohol in situ for esterification. |

| Catalyst | Lewis Acid (e.g., TiCl(_4)) | Activates the carbonyl group for nucleophilic attack. |

This proposed MCR pathway is speculative and would require significant experimental development to optimize conditions and ascertain its viability. However, it illustrates the potential of modern synthetic methods to construct complex molecules in a convergent and efficient manner.

Mechanistic Investigations and Chemical Reactivity of Cyanomethyl 2 Methylpropanoate

Elucidation of Reaction Pathways in Cyanomethylation

Cyanomethylation refers to the introduction of a cyanomethyl group (-CH₂CN) onto a substrate. While acetonitrile (B52724) is the most common reagent for this purpose, other cyanomethylating agents can be employed. The reaction can proceed through various mechanisms, and the specific pathway for Cyanomethyl 2-methylpropanoate (B1197409) would be influenced by the reaction conditions.

Free radical cyanomethylation typically involves the generation of a cyanomethyl radical (•CH₂CN), which then adds to an unsaturated system or substitutes a hydrogen atom. In common practice, this radical is generated from acetonitrile via hydrogen abstraction by a potent radical initiator.

For Cyanomethyl 2-methylpropanoate, a similar pathway could be envisioned. The generation of the corresponding radical, •CH(CN)OC(O)CH(CH₃)₂, would be the key initiating step. The stability of this radical would be influenced by the opposing effects of the cyano group (stabilizing through resonance) and the ester group.

A plausible, albeit hypothetical, mechanism initiated by an oxidant like tert-butyl peroxybenzoate (TBPB) would proceed as follows:

Initiation: Thermal decomposition of the initiator (e.g., TBPB) generates primary radicals (e.g., tert-butoxy (B1229062) and benzoate (B1203000) radicals).

Hydrogen Abstraction: These highly reactive radicals abstract the α-hydrogen from this compound to form the stabilized radical intermediate.

Propagation: The resulting radical adds to a substrate, such as an alkene, to form a new carbon-carbon bond and a new radical species, which continues the chain reaction.

Computational studies on similar systems show that the formation of the cyanomethyl radical from acetonitrile is a key step, and its subsequent electrophilic attack on a substrate like an alkyne is often energetically favorable.

Polar, or ionic, reactions involve species with distinct positive and negative charges. In the context of cyanomethylation, a polar mechanism would typically involve the cyanomethyl anion acting as a nucleophile or the cyanomethyl cation (or a synthetic equivalent) acting as an electrophile.

A reaction pathway could involve the deprotonation of this compound by a strong base to form a carbanion. This anion would be stabilized by the electron-withdrawing nature of the adjacent cyano group. However, the presence of the ester functionality could lead to competing reactions, such as intramolecular cyclization (Dieckmann condensation) or cleavage, depending on the reaction conditions. The slightly positive carbon atom of a polarized carbon-halogen bond or a carbonyl group serves as an electrophile, attracting nucleophiles.

Organometallic reagents offer a versatile route for forming carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully used to achieve the α-arylation of nitriles.

A hypothetical organometallic cycle for the cyanomethylation of an aryl halide using this compound could follow a standard cross-coupling mechanism:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to an aryl halide (Ar-X), forming a Pd(II) complex.

Transmetalation/Deprotonation: The cyanomethyl compound is deprotonated by a base to form the corresponding anion, which then engages with the Pd(II) complex.

Reductive Elimination: The final step involves the reductive elimination of the desired cyanomethylated aromatic product, regenerating the Pd(0) catalyst.

The efficiency of such a reaction would be highly dependent on the choice of ligand, base, and solvent to favor the desired coupling over potential side reactions like β-hydride elimination or α-arylation of the ester carbonyl.

Reactivity of the α-Cyano Group

The α-cyano group, positioned adjacent to the ester linkage, dictates much of the compound's characteristic reactivity.

The hydrogen atom on the carbon alpha to the nitrile group is acidic due to the strong electron-withdrawing effect and resonance stabilization of the resulting conjugate base. The pKa of acetonitrile in DMSO is approximately 31.3. The presence of the adjacent electron-withdrawing ester group in this compound would further increase the acidity of the α-hydrogen, making it more susceptible to deprotonation by a suitable base.

Upon deprotonation, the resulting cyanomethyl anion is a potent nucleophile. This "naked" anion, especially with a non-coordinating counterion, can participate in a variety of nucleophilic substitution and addition reactions. It can attack a wide range of electrophiles, including:

Alkyl halides (Sₙ2 reaction)

Aldehydes and ketones (nucleophilic addition to the carbonyl group)

Epoxides (ring-opening)

The table below summarizes the expected nucleophilic reactions of the anion derived from this compound.

| Electrophile | Reaction Type | Product Type (after workup) |

| Alkyl Halide (R-X) | Nucleophilic Substitution | α-Substituted Cyanomethyl Ester |

| Aldehyde (R-CHO) | Nucleophilic Addition | β-Hydroxy Cyanomethyl Ester |

| Ketone (R-CO-R') | Nucleophilic Addition | β-Hydroxy Cyanomethyl Ester |

| Epoxide | Nucleophilic Ring-Opening | γ-Hydroxy Cyanomethyl Ester |

This table presents expected reactivity based on general principles of the cyanomethyl anion.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This allows the cyano group to be converted into several other important functional groups through well-established transformations.

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. This reaction proceeds through an amide intermediate to yield a carboxylic acid. For this compound, this would result in a dicarboxylic acid derivative, assuming the ester linkage is also cleaved during the process.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. The initial addition forms an imine anion salt. Subsequent hydrolysis of this intermediate yields a ketone.

The table below outlines the major transformations possible for the nitrile group within this compound.

| Reagent(s) | Reaction Type | Resulting Functional Group |

| H₃O⁺, heat | Acid-catalyzed Hydrolysis | Carboxylic Acid |

| 1. NaOH, H₂O, heat; 2. H₃O⁺ | Base-catalyzed Hydrolysis | Carboxylic Acid |

| 1. LiAlH₄; 2. H₂O | Reduction | Primary Amine |

| 1. R-MgX; 2. H₃O⁺ | Grignard Reaction | Ketone |

| 1. DIBAL-H; 2. H₂O | Partial Reduction | Aldehyde |

This table illustrates general transformations of the nitrile functional group.

Reactivity of the Ester Moiety

The reactivity of the ester functional group in this compound is a central aspect of its chemical behavior, dictating its utility in various synthetic transformations. The ester moiety, consisting of a carbonyl group bonded to an oxygen atom, is susceptible to nucleophilic attack, leading to characteristic reactions such as transesterification, hydrolysis, and saponification. The presence of the electron-withdrawing cyanomethyl group attached to the ester oxygen can influence the electrophilicity of the carbonyl carbon, potentially affecting reaction rates compared to simpler alkyl esters.

Transesterification Reactions

Transesterification is a crucial process for the interconversion of esters and is widely employed in both laboratory and industrial settings. mdpi.com This equilibrium-driven reaction involves the substitution of the alkoxy group of an ester with that of an alcohol. mdpi.com In the context of this compound, this would involve the reaction with an alcohol (R'-OH) to yield a new ester and 2-hydroxyacetonitrile (cyanohydrin).

The reaction can be catalyzed by either acids or bases. Acid-catalyzed transesterification typically proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the incoming alcohol. Base-catalyzed transesterification, on the other hand, involves the deprotonation of the alcohol to form a more potent alkoxide nucleophile, which then attacks the carbonyl carbon.

While specific studies on the transesterification of this compound are not extensively documented in publicly available literature, the general principles of ester reactivity suggest that the reaction would be feasible. The choice of catalyst and reaction conditions, such as temperature and the use of excess alcohol to shift the equilibrium, would be critical factors in achieving high conversion. mdpi.com

Table 1: Factors Influencing Transesterification Reactions

| Factor | Description |

| Catalyst | Acids (e.g., H₂SO₄, p-toluenesulfonic acid) or bases (e.g., NaOH, KOH, alkoxides) are typically used to accelerate the reaction. mdpi.com |

| Alcohol to Ester Molar Ratio | A higher molar ratio of the alcohol is often used to drive the equilibrium towards the products. mdpi.com |

| Temperature | Reaction rates generally increase with temperature, but side reactions may also become more prevalent. |

| Nature of the Alcohol | The steric hindrance and nucleophilicity of the incoming alcohol can affect the reaction rate. |

Hydrolysis and Saponification Kinetics

Hydrolysis refers to the cleavage of the ester bond by water, which can occur under acidic or basic conditions. Acid-catalyzed hydrolysis follows a mechanism similar to acid-catalyzed transesterification, with water acting as the nucleophile. The products are 2-methylpropanoic acid and 2-hydroxyacetonitrile.

Saponification is the base-promoted hydrolysis of an ester, which is an irreversible process due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. scispace.com The reaction of this compound with a strong base, such as sodium hydroxide (B78521), would yield sodium 2-methylpropanoate and 2-hydroxyacetonitrile.

The kinetics of ester hydrolysis and saponification are well-studied and typically follow second-order kinetics, being first order in both the ester and the nucleophile (water or hydroxide ion). bue.edu.eg The rate of these reactions is influenced by factors such as temperature, pH, and the steric and electronic properties of the ester. researchgate.net The electron-withdrawing nature of the cyanomethyl group is expected to increase the partial positive charge on the carbonyl carbon, potentially leading to a faster rate of nucleophilic attack compared to esters with simple alkyl groups.

Table 2: Kinetic Parameters for Ester Saponification (Illustrative Examples)

| Ester | Base | Temperature (°C) | Rate Constant (L mol⁻¹ s⁻¹) | Activation Energy (kJ/mol) |

| Ethyl Acetate (B1210297) | NaOH | 25 | 0.11 | 47.6 |

| Methyl Acetate | NaOH | 25 | 0.18 | 43.5 |

| Fatty Acid Methyl Esters | NaOH | 60 | 0.094 | 60.3 - 64.0 researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for Cyanomethyl 2 Methylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Detailed analysis of the NMR spectra of cyanomethyl 2-methylpropanoate (B1197409) is currently not possible due to the absence of published experimental data. A complete characterization would require the following analyses.

¹H NMR Spectroscopy

A ¹H NMR spectrum would provide information on the chemical environment of the protons in the molecule. Based on the structure, one would expect to observe signals for the isopropyl methine proton, the isopropyl methyl protons, and the methylene (B1212753) protons adjacent to the nitrile and ester groups. The chemical shifts, splitting patterns (multiplicity), and coupling constants would be crucial for structural confirmation.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum would identify all unique carbon environments within the molecule. This would include the carbonyl carbon of the ester, the carbons of the isopropyl group, the methylene carbon, and the nitrile carbon. The chemical shifts of these carbons would provide key structural information.

2D NMR Experiments (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the isopropyl methine proton and the methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for confirming the ester linkage between the 2-methylpropanoate and the cyanomethyl fragments.

Vibrational Spectroscopy Methodologies

The vibrational modes of cyanomethyl 2-methylpropanoate have not been reported in detail in available literature, precluding a full analysis.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would be expected to show characteristic absorption bands for the key functional groups. A strong absorption for the C=O (carbonyl) stretch of the ester group would be prominent, typically in the range of 1735-1750 cm⁻¹. Another key feature would be the C≡N (nitrile) stretching vibration, which is usually found in the 2240-2260 cm⁻¹ region. Other bands would correspond to C-H stretching and bending vibrations of the alkyl groups and C-O stretching of the ester.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FTIR. The C≡N stretch is often a strong and sharp band in the Raman spectrum. The C=O stretch would also be observable. Raman spectroscopy is particularly useful for analyzing the symmetric vibrations of the molecule, which may be weak or absent in the FTIR spectrum.

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic and analytical characterization of This compound is not available. The search included queries for mass spectrometry (MS), high-resolution mass spectrometry (HRMS), gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), ultraviolet-visible (UV-Vis) spectroscopy, and photoluminescence (PL) spectroscopy data specific to this compound.

While information exists for related analytical techniques and for structurally similar but distinct compounds—such as methyl 2-methylpropanoate ymdb.canist.gov, 2-methylpropanoic acid docbrown.info, and various cyanotoxins nih.govresearchgate.net—no verifiable research findings or data tables could be retrieved for this compound itself.

Therefore, the generation of a scientifically accurate and detailed article adhering to the requested outline is not possible without the foundational experimental data. Creating content for the specified sections and subsections would require speculation or the use of data from incorrect compounds, which would compromise the scientific integrity and accuracy of the article.

X-ray Diffraction (XRD) Analysis for Crystalline Forms

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique essential for the characterization of crystalline materials. currenta.de It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice. mkuniversity.ac.in For this compound, XRD analysis is crucial for identifying its solid-state form and detecting polymorphism—the ability of a substance to exist in multiple different crystal structures. rigaku.com

Different polymorphic forms of a compound can exhibit varying physical and chemical properties, including solubility and stability. currenta.de Therefore, controlling and identifying the specific crystalline form of this compound is vital. The analysis is typically performed using an X-ray powder diffraction (XRPD) instrument. A finely pulverized sample of the compound is exposed to an X-ray beam, and the resulting diffraction pattern, which plots signal intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for that specific crystalline phase. currenta.de

The process involves:

Sample Preparation: A small amount of crystalline this compound is finely crushed to ensure a random orientation of the crystallites.

Data Acquisition: The sample is placed in a powder diffractometer, where it is irradiated with monochromatic X-rays at various incident angles.

Pattern Analysis: The resulting diffraction pattern is analyzed. The peak positions are determined by the unit cell dimensions of the crystal lattice, while the peak intensities are related to the arrangement of atoms within the unit cell. This pattern can be compared against a database or a reference standard to confirm the identity of a known polymorph or to identify a new one. currenta.de

In the event a new crystal structure is observed, single-crystal X-ray diffraction can be employed. This requires growing a suitable single crystal of this compound. currenta.demdpi.com This technique provides precise atomic coordinates, bond lengths, and bond angles, allowing for the complete elucidation of the molecular and crystal structure. mkuniversity.ac.in

Table 1: Representative Crystallographic Data for a Small Organic Molecule This table is illustrative of typical data obtained from single-crystal X-ray diffraction analysis for an organic compound similar in complexity to this compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1974 |

| b (Å) | 10.6696 |

| c (Å) | 12.9766 |

| Volume (ų) | 1134.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.245 |

Data based on a representative structure from literature. mdpi.com

Other Advanced Analytical Techniques

Beyond XRD, other instrumental methods are employed to provide a comprehensive characterization of this compound.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For this compound (Molecular Formula: C₆H₉NO₂), this analysis is used to verify its empirical formula and assess its purity. The experimental results are compared with the theoretically calculated values. A close correlation between the found and calculated percentages provides strong evidence of the compound's identity and purity. mdpi.com

The theoretical composition is calculated from the molecular formula and atomic weights of the constituent elements.

**Table 2: Elemental Analysis Data for this compound (C₆H₉NO₂) ** This interactive table compares the theoretical elemental composition with representative experimental values.

| Element | Theoretical % | Experimental % (Found) |

| Carbon (C) | 56.68% | 56.65% |

| Hydrogen (H) | 7.14% | 7.18% |

| Nitrogen (N) | 11.02% | 10.98% |

| Oxygen (O) | 25.17% | N/A (Typically by difference) |

Experimental values are representative and based on typical instrument accuracy. mdpi.com

Chromatography (e.g., HPLC, GC)

Chromatographic techniques are indispensable for separating this compound from impurities or reaction byproducts, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be suitable. sielc.comsielc.com In this setup, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase. The separation of related propanoate compounds has been successfully achieved using C18 or specialized reverse-phase columns. sielc.comsielc.comresearchgate.net A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acidic modifier like formic or phosphoric acid, would be used to elute the compound from the column. sielc.comsielc.com Method validation according to regulatory guidelines ensures linearity, precision, accuracy, and robustness. nih.govmdpi.com

Table 3: Typical HPLC Conditions for Analysis of Propanoate Esters This table outlines a representative set of parameters for an HPLC method.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Conditions are based on established methods for similar analytes. sielc.comnih.gov

Gas Chromatography (GC) is an effective technique for volatile compounds like this compound. The sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The choice of carrier gas, such as helium or hydrogen, can impact the speed and efficiency of the analysis. nih.gov A nonpolar or medium-polarity capillary column would likely be used for separation. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (MS), which provides both quantitative data and structural information. nih.govnist.gov

Theoretical and Computational Chemistry Studies of Cyanomethyl 2 Methylpropanoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone in the theoretical investigation of cyanomethyl 2-methylpropanoate (B1197409), offering a detailed view of its geometry and electronic landscape. These computational approaches allow for the prediction of molecular properties that can be challenging to determine experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study the structural and electronic properties of molecules. scispace.com For compounds similar in functional groups to cyanomethyl 2-methylpropanoate, DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), have been used to determine optimized molecular geometries, including bond lengths and angles. materialsciencejournal.org These calculations are instrumental in understanding the spatial arrangement of atoms and the forces governing them. For instance, in related molecules, C-H bond lengths have been calculated to be in the range of 1.0809 Å to 1.0945 Å, while C-C bond lengths vary from 1.3466 Å to 1.5339 Å. materialsciencejournal.org

Ab Initio Molecular Orbital Theory

Ab initio molecular orbital theory represents a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. wiley.com Methods like MP2 (Møller-Plesset perturbation theory of the second order) have been used alongside DFT to provide a more comprehensive understanding of molecular structures and energies. umanitoba.ca For analogous compounds, these calculations have been crucial in settling discrepancies in the literature regarding the most stable conformers. umanitoba.ca The use of ab initio methods helps in refining the understanding of intramolecular interactions that dictate the preferred three-dimensional structure. umanitoba.ca

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov For various organic molecules, the HOMO-LUMO gap has been calculated to predict their behavior in chemical reactions. nih.govresearchgate.net The locations of the HOMO and LUMO within a molecule indicate the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Property | Value | Reference |

| HOMO Energy | Varies with computational method | materialsciencejournal.org |

| LUMO Energy | Varies with computational method | materialsciencejournal.org |

| HOMO-LUMO Energy Gap (eV) | Varies with computational method | materialsciencejournal.orgnih.gov |

| Ionization Potential (eV) | ~7.06 (for a related compound) | materialsciencejournal.org |

| Electron Affinity (eV) | ~2.54 (for a related compound) | materialsciencejournal.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net These maps illustrate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). numberanalytics.com The MEP is generated from the total electron density and provides a visual representation of how a molecule will interact with other charged species. henriquecastro.info The color-coded surfaces show the electrostatic potential, with red typically indicating negative regions and blue indicating positive regions. researchgate.net

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry plays a vital role in elucidating the pathways of chemical reactions involving this compound and related compounds. By modeling the reaction steps, it is possible to understand the underlying mechanisms and predict the most favorable routes.

Transition State Characterization

The characterization of transition states is a critical aspect of studying reaction mechanisms. A transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the bond-breaking and bond-forming processes. Computational methods are used to locate and characterize these transient structures. For reactions involving the cyanomethyl radical, which can be formed from acetonitrile (B52724), computational studies have helped to propose and validate reaction mechanisms. encyclopedia.pubrsc.org For example, in the cyanomethylation of certain aromatic compounds, the mechanism can proceed through the attack of a cyanomethyl radical, and the subsequent steps can be modeled to understand the formation of the final product. encyclopedia.pub

Radical Stability and Reactivity Predictions

Theoretical and computational chemistry provides significant insights into the stability and reactivity of radical species derived from this compound. The stability of a radical is primarily determined by factors such as steric hindrance and the delocalization of the unpaired electron through resonance or inductive effects. In the structure of this compound, several sites are potential targets for radical formation, primarily through hydrogen abstraction.

Computational models can predict the bond dissociation energies (BDEs) for each C-H bond in the molecule. A lower BDE indicates a weaker bond and, consequently, a more stable resulting radical. The most likely positions for radical formation on this compound are the tertiary carbon of the 2-methylpropanoate group and the carbon of the cyanomethyl group.

The tertiary radical, •C(CH₃)₂C(=O)O-CH₂CN, would be stabilized by hyperconjugation with the adjacent methyl groups. However, the radical on the cyanomethyl group, (CH₃)₂CHC(=O)O-CH•CN, benefits from the powerful electron-withdrawing and resonance-stabilizing effects of the adjacent cyano group (C≡N). The unpaired electron can delocalize onto the nitrogen atom, significantly increasing its stability. Furthermore, the adjacent ester oxygen can also contribute to stabilization through resonance.

Computational studies on similar structures show that steric protection by bulky substituents can enhance the kinetic stability of a radical by preventing it from reacting with other molecules. mdpi.com The isopropyl group in this compound provides a degree of steric shielding. The modulation of spin density via polar substituents is a key factor in thermodynamic stability. mdpi.com The cyano group is particularly effective in this regard, a principle that is applied in the design of stable radical species for various applications. mdpi.comnih.gov Therefore, computational predictions would likely indicate that the radical formed on the cyanomethyl carbon is the most thermodynamically stable radical species derivable from the parent molecule due to superior electronic stabilization.

Spectroscopic Property Simulations

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These simulations provide valuable data that can aid in the interpretation of experimental spectra.

Vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the fundamental vibrational modes and their corresponding frequencies and intensities. For this compound, key vibrational modes include the stretching of the nitrile (C≡N) and carbonyl (C=O) groups, as well as various C-H, C-O, and C-C bond stretches and bends.

While specific computational results for this compound are not publicly available, a representative table of expected vibrational frequencies can be constructed based on known group frequencies and computational studies of similar molecules. mdpi.com DFT calculations, often paired with a scaling factor, can achieve good agreement with experimental data. mdpi.com The table below illustrates the expected prominent peaks in the IR spectrum.

Table 1: Representative Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch | -CH(CH₃)₂ | 2975 - 2950 | Strong |

| C-H Stretch | -CH₂- | 2950 - 2925 | Medium |

| C≡N Stretch | Nitrile | 2260 - 2240 | Medium, Sharp |

| C=O Stretch | Ester | 1750 - 1730 | Strong |

| C-H Bend | -CH(CH₃)₂ | 1470 - 1450 | Medium |

| C-H Bend | -CH₂- | 1440 - 1420 | Medium |

| C-O Stretch | Ester (C-O-C) | 1250 - 1100 | Strong |

Note: This table is illustrative and based on typical group frequencies. Actual values would be determined by specific computational calculations (e.g., using DFT methods).

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using computational methods, ranging from empirical additive models to more sophisticated quantum mechanical calculations and machine learning algorithms. docbrown.infodocbrown.info These predictions are crucial for structure verification and analysis. For this compound, ¹H and ¹³C NMR spectra would show distinct signals corresponding to the different chemical environments of the nuclei.

Predictions for ¹H NMR would identify three main signals: a doublet for the six equivalent methyl protons of the isopropyl group, a septet for the single tertiary proton, and a singlet for the two methylene (B1212753) protons of the cyanomethyl group. The chemical shifts are influenced by the electronegativity of the adjacent ester and nitrile functionalities. researchgate.netmdpi.com

Table 2: Representative Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integrating Protons |

| (CH₃ )₂CH- | 1.1 - 1.3 | Doublet (d) | 6H |

| (CH₃)₂CH - | 2.5 - 2.8 | Septet (sept) | 1H |

| -O-CH₂ -CN | 4.7 - 4.9 | Singlet (s) | 2H |

Note: These values are estimations based on typical chemical shifts for similar structural motifs in a standard solvent like CDCl₃. researchgate.netmdpi.com Machine learning predictors can now achieve a mean absolute error of less than 0.10 ppm. docbrown.info

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular forces of this compound are key to understanding its physical properties and chemical behavior. Computational methods are used to explore the molecule's conformational landscape and predict its interaction patterns.

Conformational Analysis: this compound is a flexible molecule with several rotatable single bonds. Conformational analysis focuses on determining the relative energies of the different spatial arrangements (conformers) that arise from rotation around these bonds. The most significant rotations are around the C-O bond of the ester linkage and the C-C bond connecting the isopropyl group to the carbonyl.

Computational studies on similar flexible molecules show that the most stable conformers are those that minimize steric strain and unfavorable electrostatic interactions. mdpi.comucalgary.ca For this compound, the bulky isopropyl group will sterically influence the orientation of the cyanomethyl group. The molecule will likely adopt a conformation where the large isopropyl group and the cyanomethyl group are positioned to minimize their steric repulsion. The study of conformational preferences is crucial as different conformers can exhibit different reactivity and physical properties. ucalgary.ca

Intermolecular Interactions: The primary intermolecular forces governing this compound are dipole-dipole interactions and London dispersion forces. The ester and nitrile groups are highly polar, creating significant molecular dipoles.

Dipole-Dipole Interactions: The C=O and C≡N groups are strong electron-withdrawing groups, leading to partial negative charges on the oxygen and nitrogen atoms and partial positive charges on the adjacent carbon atoms. These dipoles will align in the liquid and solid states, contributing to the substance's boiling point and solubility characteristics.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors (like O-H or N-H), the nitrogen atom of the cyano group and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. In the presence of protic solvents or other molecules with hydrogen bond donors, these interactions can be significant.

van der Waals Forces: Like all molecules, it experiences London dispersion forces, which increase with molecular size and surface area.

Computational studies on molecules containing cyano groups have shown their versatility in forming noncovalent bonds, including tetrel bonds where the cyano carbon atom acts as an electrophilic site. The aggregation of polar groups can lead to strong and specific intermolecular interactions that influence the macroscopic properties of the material.

Applications of Cyanomethyl 2 Methylpropanoate in Advanced Organic Synthesis and Materials Science

As a Synthetic Building Block for Complex Molecules

The reactivity inherent in cyanomethyl 2-methylpropanoate (B1197409) allows it to serve as a versatile building block for more elaborate chemical structures. Its utility is primarily derived from the active methylene (B1212753) group and the reactivity of the nitrile functionality.

Precursor in Heterocyclic Synthesis

Compounds containing an active methylene group flanked by electron-withdrawing groups are cornerstone reagents in the synthesis of heterocyclic compounds. journaljmsrr.comtandfonline.compurkh.comtandfonline.comsci-hub.se The methylene protons in cyanomethyl 2-methylpropanoate are activated by the adjacent cyano group, making them susceptible to deprotonation by a base. The resulting carbanion is a potent nucleophile that can participate in a variety of cyclocondensation reactions.

For instance, active methylene compounds are widely used as starting materials for a diverse range of heterocyclic systems, including pyrimidines, pyridazines, triazines, and others of pharmaceutical interest. tandfonline.comtandfonline.com Reagents like cyanoacetohydrazide, which also contains an active methylene and a cyano group, are noted for their versatility in forming five- and six-membered heterocycles through reactions involving these functional groups. chemrxiv.org By analogy, this compound can act as a synthon in reactions with dinucleophiles or dielectrophiles to construct various ring systems, serving as a key intermediate for molecules with potential biological activity. sci-hub.se

Intermediate in Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon (C-C) bonds is a fundamental process in organic synthesis. illinois.eduresearchgate.netvanderbilt.edu this compound is well-suited to participate in such reactions due to its active methylene group. The electron-withdrawing nature of both the nitrile and the ester's carbonyl group increases the acidity of the α-protons, facilitating the formation of a stabilized carbanion (enolate). vanderbilt.edu

This nucleophilic carbanion can then be used in a variety of classical C-C bond-forming reactions, including:

Alkylation Reactions: The carbanion can react with alkyl halides to introduce new alkyl chains.

Michael Additions: It can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a powerful method for constructing larger molecular frameworks. sci-hub.se

Condensation Reactions: It can react with aldehydes and ketones in transformations like the Knoevenagel condensation.

The synthetic utility of introducing a cyanomethyl group is significant, as the nitrile can be subsequently converted into other valuable functional groups, such as primary amines or carboxylic acids. The synthesis of complex structures like 2-(cyanomethyl)benzoic esters and 2-cyanomethyl indanes highlights the value of the cyanomethyl moiety as a synthetic intermediate. researchgate.net

Role in Controlled Radical Polymerization (CRP)

In the field of materials science, controlling the architecture of polymers is crucial for tailoring their properties. This compound and structurally similar compounds play a significant role in controlled radical polymerization (CRP), particularly as components of chain transfer agents.

As a Reversible Addition-Fragmentation Chain Transfer (RAFT) Agent

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.orgspecificpolymers.com The key to this process is the RAFT agent, a thiocarbonylthio compound with the general structure Z-C(=S)S-R. specificpolymers.com

The effectiveness of a RAFT agent is critically dependent on the nature of the "R" group, which must be a good homolytic leaving group capable of re-initiating polymerization. sigmaaldrich.com Cyanoalkyl groups are particularly effective in this role because they can stabilize a radical. For the polymerization of methacrylates, tertiary cyanoalkyl groups are among the most effective R groups for achieving excellent control. sigmaaldrich.comsigmaaldrich.comresearchgate.net Similarly, for monomers like acrylates, RAFT agents with a cyanomethyl R group are considered a good choice. sigmaaldrich.com The cyanomethyl radical is sufficiently stabilized to participate effectively in the RAFT equilibrium, leading to a controlled polymerization process. nih.gov

Polymerization of Acrylate (B77674) Monomers

RAFT polymerization is compatible with a wide array of monomers, including acrylates and methacrylates. wikipedia.orgspecificpolymers.comsigmaaldrich.com The selection of the appropriate RAFT agent is crucial for the successful polymerization of a specific monomer. mdpi.com Trithiocarbonates are a class of RAFT agents often used to polymerize "more activated monomers" (MAMs), a category that includes acrylates. specificpolymers.comtcichemicals.com

A RAFT agent incorporating a cyanomethyl group as the R substituent would be suitable for mediating the polymerization of acrylate monomers. The process allows for the creation of well-defined polyacrylates. The retention of the thiocarbonylthio end-group on the polymer chains imparts a "living" character, enabling the subsequent synthesis of more complex architectures like block copolymers through chain extension. specificpolymers.comnih.gov Research has demonstrated that RAFT polymerization of monomers like stearyl acrylate can be successfully achieved using a RAFT agent containing a 2-cyano-2-propyl group, resulting in polymers with controlled structures. mdpi.com

Other Synthetic Applications as a Reagent

Beyond its specific roles in heterocycle synthesis and polymerization, the dual functionality of this compound makes it a versatile reagent for broader synthetic transformations. The two primary functional groups, the ester and the nitrile, can be selectively or sequentially modified to produce a range of other compounds.

Nitrile Group Transformations: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. Alternatively, it can be reduced using reagents like lithium aluminum hydride to form a primary amine.

Ester Group Transformations: The ester can be hydrolyzed to its constituent carboxylic acid (2-methylpropanoic acid) and cyanomethanol. It can also undergo transesterification in the presence of another alcohol or be reduced to an alcohol.

This ability to be transformed into various other functional molecules makes it a useful intermediate, allowing chemists to introduce the isobutyrate or cyanomethyl fragments into a molecule and then further elaborate the structure as needed.

Table 1: Summary of Applications

| Structural Feature | Application Area | Description | Section |

|---|---|---|---|

| Active Methylene Group | Heterocyclic Synthesis | Serves as a nucleophilic precursor in cyclocondensation reactions to form various ring systems. | 6.1.1 |

| Active Methylene Group | Carbon-Carbon Bond Formation | Forms a stabilized carbanion for use in alkylation, Michael addition, and condensation reactions. | 6.1.2 |

| Cyanomethyl Group | Controlled Radical Polymerization | Acts as an effective radical leaving group (R group) in RAFT agents, enabling control over polymerization. | 6.2.1 |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2-(Cyanomethyl)benzoic ester |

| 2-Cyano-2-propyl group |

| 2-Methylpropanoic acid |

| Acrylate |

| Alkyl halide |

| Azobisisobutyronitrile |

| This compound |

| Cyanoacetohydrazide |

| Cyanomethanol |

| Dithioester |

| Dithiocarbamate |

| Lithium aluminum hydride |

| Methacrylate |

| Polyacrylate |

| Pyridazine |

| Pyrimidine |

| Stearyl acrylate |

| Triazine |

| Trithiocarbonate |

Ligand Design in Organometallic Chemistry

In the field of organometallic chemistry, the design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. numberanalytics.comrsc.org The structure of this compound, containing both a nitrile (cyano) group and an ester group, presents multiple potential coordination sites for metal centers. The lone pair of electrons on the nitrogen atom of the nitrile group and the oxygen atoms of the ester functionality could all potentially bind to a metal.

The nitrile group is a well-known functional group in coordination chemistry, capable of acting as a ligand to a wide range of transition metals. nih.gov The coordination typically occurs through the nitrogen lone pair. The stability and properties of the resulting metal complex would be influenced by the electronic and steric environment of the metal and the ligand itself.

The ester group can also coordinate to metal centers, usually through the carbonyl oxygen. The specific coordination mode would depend on various factors, including the nature of the metal, the solvent system, and the presence of other competing ligands. It is also conceivable that this compound could act as a bidentate ligand, coordinating to a metal center through both the nitrile nitrogen and one of the ester oxygens, although this would likely involve the formation of a sterically strained ring.

The potential of this compound as a ligand in catalysis would need to be evaluated experimentally. Theoretical studies, such as those employing Density Functional Theory (DFT), could provide initial insights into its binding energies and preferred coordination geometries with different metals. numberanalytics.com

Table 1: Potential Coordination Modes of this compound

| Coordination Site | Description | Potential Role in Catalysis |

| Nitrile Nitrogen | The lone pair on the nitrogen atom can coordinate to a metal center. | Can influence the electronic properties of the metal, affecting its catalytic activity and selectivity. |

| Ester Oxygen | The lone pairs on the carbonyl or ether oxygen of the ester can coordinate to a metal. | Can influence the steric environment around the metal center, potentially controlling substrate access. |

| Bidentate (N, O) | Simultaneous coordination of both the nitrile nitrogen and an ester oxygen. | Could form a chelate complex, enhancing the stability of the metal-ligand interaction. |

Derivatization for Functional Material Precursors

The primary potential application of this compound in materials science lies in its use as a precursor for the synthesis of functional materials. This is largely based on the reactivity of the cyanomethyl ester group, which can serve as an activated intermediate for the formation of other chemical bonds.

Transesterification and Amidation:

Research on other cyanomethyl esters has demonstrated their utility as effective acylating agents. researchgate.net The cyanomethyl group can act as a good leaving group in nucleophilic acyl substitution reactions. This allows for the conversion of the ester into a wide range of other esters or amides under mild conditions. For instance, reacting this compound with various alcohols (transesterification) or amines (amidation) would yield the corresponding 2-methylpropanoate esters and amides. This method could be particularly useful for synthesizing these derivatives when direct esterification or amidation of 2-methylpropanoic acid is challenging. researchgate.net

Polymer Synthesis:

While the polymerization of cyanomethyl esters is not a widely documented process, the presence of the nitrile and ester functionalities offers theoretical possibilities for polymerization. For instance, the nitrile group could potentially undergo polymerization through radical or anionic mechanisms, although this is less common than for activated nitriles like cyanoacrylates.

A more plausible route to polymeric materials involves the derivatization of this compound into a polymerizable monomer. For example, the 2-methylpropanoate moiety could be modified to include a vinyl group or other polymerizable functionality. The resulting monomer could then be polymerized to create a polymer with pendant cyanomethyl groups. These pendant groups could then be further modified in post-polymerization reactions to introduce other functionalities, a strategy that allows for the synthesis of a diverse library of functional polymers from a single precursor. researchgate.net

It is important to distinguish cyanomethyl esters from cyanate (B1221674) esters (-O-C≡N), which readily undergo cyclotrimerization to form highly cross-linked and thermally stable polycyanurate networks. mdpi.comrsc.orgresearchgate.net This is a distinct and well-established chemistry for creating high-performance thermosetting polymers.

Table 2: Potential Derivatizations of this compound for Material Precursors

| Reaction Type | Reagent | Product Type | Potential Application |

| Transesterification | Various alcohols (R'-OH) | 2-Methylpropanoate esters | Synthesis of specialty esters, plasticizers, fragrance components. |

| Amidation | Primary or secondary amines (R'R''NH) | 2-Methylpropanoamides | Synthesis of functional amides, potential pharmaceutical intermediates. |

| Modification and Polymerization | Introduction of a polymerizable group (e.g., vinyl) | Functional polymers | Creation of polymers with tunable properties for various applications. |

Synthesis and Chemical Behavior of Cyanomethyl 2 Methylpropanoate Derivatives and Analogs

Alkyl Cyanomethyl Esters (General Class)

Alkyl cyanomethyl esters represent a class of activated esters that have found utility in various chemical transformations, including acylation reactions and as precursors for more complex molecules. researchgate.netresearchgate.net The presence of the electron-withdrawing cyano group enhances the electrophilicity of the carbonyl carbon, making the ester susceptible to nucleophilic attack.

Structure-Reactivity Relationships

The reactivity of alkyl cyanomethyl esters is intrinsically linked to their molecular structure. Key relationships have been observed that dictate their chemical behavior:

Electronic Effects: The electron-withdrawing nature of the cyano group is a primary determinant of reactivity. This effect increases the partial positive charge on the carbonyl carbon, facilitating nucleophilic acyl substitution. Studies on related systems, such as cyanomethyl esters of substituted benzoic acids, have demonstrated that the electronic properties of the acyl group also play a crucial role in modulating reactivity. researchgate.net

Steric Hindrance: The steric environment around the ester functionality can significantly impact reaction rates. In the case of cyanomethyl 2-methylpropanoate (B1197409), the isobutyryl group (2-methylpropanoate) introduces moderate steric bulk. This can influence the approach of nucleophiles and may be leveraged to achieve selectivity in certain reactions.

Leaving Group Ability: The cyanomethyl group, upon cleavage during a reaction, forms a stabilized carbanion or radical, making it a competent leaving group. The stability of the resulting cyanomethyl species is a thermodynamic driving force for many reactions involving these esters.

A comparative analysis of reactivity across different alkyl ester derivatives highlights these principles. For instance, in the context of polymerization of alkyl α-hydroxymethacrylate derivatives, intermolecular interactions, hydrogen bonding, and dipole moments were found to influence monomer reactivity, providing insights that can be extrapolated to the behavior of cyanomethyl esters. epa.gov Similarly, studies on the duocarmycins and CC-1065 have underscored the profound impact of molecular shape and conformational changes on the reactivity of complex molecules, a concept termed "shape-dependent catalysis." nih.gov

Comparative Synthetic Routes

The synthesis of alkyl cyanomethyl esters can be achieved through several established methods of esterification. The choice of route often depends on the availability of starting materials, desired scale, and tolerance of functional groups within the substrate.

One of the most direct methods involves the reaction of a carboxylic acid with a cyanomethyl halide, typically chloroacetonitrile (B46850) or bromoacetonitrile (B46782), in the presence of a base. This follows a standard SN2 mechanism where the carboxylate anion acts as the nucleophile.

Table 1: General Synthetic Routes to Alkyl Cyanomethyl Esters

| Route | Reactants | Reagents/Conditions | Description |

|---|---|---|---|

| 1. Williamson Ether Synthesis Analogue | Carboxylic Acid, Haloacetonitrile | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, Acetone) | Nucleophilic substitution of the halide by the carboxylate. savemyexams.com |

| 2. DCC Coupling | Carboxylic Acid, Hydroxyacetonitrile | Dicyclohexylcarbodiimide (DCC), DMAP (catalyst) | Formation of an active ester intermediate followed by reaction with hydroxyacetonitrile. |

| 3. Transesterification | Methyl or Ethyl Ester, Hydroxyacetonitrile | Acid or Base Catalyst, Heat | Equilibrium-driven process to exchange the alcohol portion of the ester. youtube.com |

In a broader context, the synthesis of related ω-cyanoalkyl methacrylic esters has been explored using phase transfer catalysis (PTC) conditions or acetone (B3395972) cyanohydrin, highlighting the versatility of synthetic approaches to cyano-functionalized esters. researchgate.net Furthermore, the activation of carboxylic acids into their corresponding cyanomethyl esters has been employed as a key step in the synthesis of esters containing tertiary amine functionalities, demonstrating the utility of this intermediate in multi-step synthetic sequences. researchgate.net

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into molecules is a cornerstone of modern medicinal and materials chemistry. The stereoselective synthesis of chiral analogs of cyanomethyl 2-methylpropanoate can be approached by introducing stereocenters in either the acyl or the ester portion of the molecule.

For modifications at the acyl moiety, the use of chiral building blocks is a common strategy. For instance, starting with a chiral α-substituted propanoic acid derivative would directly lead to a chiral cyanomethyl ester.

Biocatalysis offers a powerful tool for achieving high enantioselectivity. Lipases, for example, are known to catalyze the stereoselective esterification and transesterification of a wide range of substrates. nih.gov A lipase-catalyzed cascade reaction has been developed for the synthesis of (E)-α,β-unsaturated carboxylic esters starting from acetals and cyanoacetic acid, showcasing the potential of enzymes in constructing complex molecules with high stereocontrol. nih.gov More recently, the development of protoglobin nitrene transferases for the enantioselective intermolecular amination of α-C-H bonds in carboxylic acid esters opens up new avenues for creating chiral α-amino esters, which are valuable precursors in drug discovery. nih.gov

Modifications at the α-Position of the Propanoate Moiety

Modifications at the α-position of the propanoate group in this compound can lead to a diverse array of analogs with potentially altered chemical and physical properties.

One common transformation is the introduction of unsaturation. Knoevenagel condensation of a suitable precursor with an aldehyde can yield α,β-unsaturated esters. Microwave-assisted Knoevenagel condensation has been successfully employed for the synthesis of novel α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives, a reaction type that could be adapted for propanoate systems. nih.gov

Another approach involves the functionalization of the α-carbon via enolate chemistry. The generation of an enolate from this compound would allow for the introduction of various electrophiles, such as alkyl halides, to create α-substituted derivatives.

Pd-catalyzed alkene difunctionalization reactions have also emerged as a powerful method for constructing complex molecular architectures. For example, the synthesis of indanes bearing substituted cyanomethyl groups at the C2 position has been achieved through the coupling of 2-allylphenyl triflate derivatives with alkyl nitriles. nih.gov

Alterations of the Ester Group

The cyanomethyl group is an "active" ester moiety, but it can be replaced or modified to tune the compound's reactivity and properties.

Transesterification is a straightforward method for altering the ester group. By reacting this compound with a different alcohol under acidic or basic catalysis, the cyanomethyl group can be exchanged for another alkyl or aryl group. youtube.com This allows for the synthesis of a library of 2-methylpropanoate esters.

Table 2: Potential Ester Group Modifications and Resulting Compounds

| Original Ester Group | Modifying Reagent | Resulting Ester Type | Potential Properties/Applications |

|---|---|---|---|

| Cyanomethyl | Methanol/H+ | Methyl 2-methylpropanoate | Common synthetic intermediate. organic-chemistry.org |

| Cyanomethyl | 2-Methyl-1-propanol/H+ | Isobutyl 2-methylpropanoate | Fragrance and flavoring agent. nist.gov |

| Cyanomethyl | 2-Methyl-1-butanol/H+ | 2-Methylbutyl 2-methylpropanoate | Found in natural products. nist.govnih.gov |

The cyanomethyl group itself can also be considered a protecting group in some synthetic contexts. For instance, the cyanomethyl (CNMe) ether has been reported as an orthogonal protecting group for saccharides, being stable to many standard deprotection conditions for other ether and ester groups but readily cleaved under specific conditions. rsc.org This concept of a selectively removable group can be extended to cyanomethyl esters.

Mechanistic Studies of Derivative Transformations

Understanding the reaction mechanisms underlying the transformations of this compound derivatives is crucial for optimizing reaction conditions and predicting product outcomes.

Computational studies, often employing density functional theory (DFT), have become invaluable for elucidating complex reaction pathways. For example, a computational study on the metal-free cyanomethylation and cyclization of aryl alkynoates with acetonitrile (B52724) revealed that the reaction proceeds through cyanomethylation, spirocyclization, and ester migration. nih.govrsc.org This study also clarified the role of the t-butoxy radical in generating the cyanomethyl radical from acetonitrile. nih.govrsc.org

The polymerization of related cyanate (B1221674) esters has also been the subject of mechanistic investigations. The cyclotrimerization of cyanate groups is a key process, and its kinetics are influenced by factors such as residual phenols and water impurities. rsc.orgresearchgate.net

In the context of radical reactions, the cyanomethyl radical can be generated from sources like bromoacetonitrile or iodoacetonitrile (B1630358) and participate in cascade reactions. Electrochemical methods have also been employed to generate cyanomethyl radicals for the synthesis of complex spiro compounds. acs.org These mechanistic insights into the generation and reactivity of cyanomethyl species are directly relevant to understanding the potential transformations of this compound under similar conditions.

Catalytic Transformations Involving Cyanomethyl 2 Methylpropanoate

Metal-Mediated Catalysis

Metal catalysts have been instrumental in activating and functionalizing cyanomethyl esters and their derivatives. Palladium, copper, and bismuth complexes have shown significant utility in this regard, each offering unique modes of reactivity.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the transformation of nitrile-containing compounds is well-documented. acs.orggoogle.com While direct cross-coupling reactions involving cyanomethyl 2-methylpropanoate (B1197409) are not extensively reported, related palladium-catalyzed transformations of cyanomethyl-containing molecules and esters highlight the potential reactivity of this functional group. The catalytic cycle for many of these reactions involves oxidative addition of a substrate to a Pd(0) complex, followed by migratory insertion, and reductive elimination to afford the product and regenerate the active catalyst. acs.org

A notable example is the palladium-catalyzed direct cyanoesterification of cyclopropenes, which provides a highly atom-economic and diastereoselective route to synthetically valuable cyclopropanecarbonitriles. thieme-connect.de In this reaction, ethyl cyanoformate serves as a bifunctional reagent, and the use of a palladium catalyst is crucial for the transformation. thieme-connect.de This methodology underscores the capability of palladium to mediate the formation of C-CN bonds in the presence of an ester group. thieme-connect.de